molecular formula C9H8BrN3S B8640110 N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine

N-(5-bromopyridin-2-yl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B8640110
M. Wt: 270.15 g/mol
InChI Key: HUXUMFOJLWFOTF-UHFFFAOYSA-N
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Patent
US08420642B2

Procedure details

1.2 (5-Bromo-pyridine-2-yl)-thiourea (1 mmol) is dissolved in DMF (2 ml) and 1-Chloro-propane-2-one (1 eq.) in DMF (2 ml) is added and stirred 2 h at 70° C. After cooling to RT the reaction solution is poured into water and the resulting precipitate is filtered, washed with water and dried 16 h in vacuo at 40° C. (5-Bromo-pyridine-2-yl)-(4-methyl-thiazole-2-yl)-amine is obtained as a colourless powder in a yield of 86%; mp. 241.5-242.6° C.; HPLC (method C): 1.55 min, 269.95 (M+H+); LC-MS (method A): 1.432 min; 1H-NMR (DMSO-d6, 400 MHz): δ [ppm] 11.314 (s, 1H), 8.363 (d, 1H, J=2.9 Hz), 7.865 (dd, 1H, J=2.9 Hz, J=8.9 Hz), 7.037 (d, 1H, J=8.9 Hz), 6.578 (s, 1H), 2.242 (s, 3H).
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([NH2:11])=[S:10])=[N:6][CH:7]=1.Cl[CH2:13][C:14](=O)[CH3:15].O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[S:10][CH:13]=[C:14]([CH3:15])[N:11]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred 2 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the reaction solution
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried 16 h in vacuo at 40° C. (5-Bromo-pyridine-2-yl)-(4-methyl-thiazole-2-yl)-amine
Duration
16 h
CUSTOM
Type
CUSTOM
Details
is obtained as a colourless powder in a yield of 86%
CUSTOM
Type
CUSTOM
Details
1.55 min, 269.95 (M+H+)
Duration
1.55 min
CUSTOM
Type
CUSTOM
Details
1.432 min
Duration
1.432 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=CC(=NC1)NC=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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